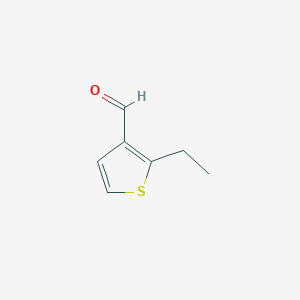
3-Thiophenecarboxaldehyde,2-ethyl-(9ci)
Descripción general
Descripción
3-Thiophenecarboxaldehyde,2-ethyl-(9ci) is an organic compound with the molecular formula C7H8OS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of an ethyl group at the second position and a formyl group at the third position on the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) can be achieved through several methods. One common approach involves the formylation of 2-ethylthiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production of 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophenecarboxaldehyde,2-ethyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups can be introduced under appropriate conditions.
Major Products Formed
Oxidation: 2-Ethyl-3-thiophenecarboxylic acid.
Reduction: 2-Ethyl-3-hydroxymethylthiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Thiophenecarboxaldehyde,2-ethyl-(9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions involving sulfur-containing heterocycles.
Industry: Utilized in the production of materials such as organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs) .
Mecanismo De Acción
The mechanism of action of 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-2-formylthiophene: Similar structure but with different substitution pattern.
2-Methyl-3-formylthiophene: Similar structure with a methyl group instead of an ethyl group.
2-Ethylthiophene: Lacks the formyl group, making it less reactive in certain chemical reactions
Uniqueness
3-Thiophenecarboxaldehyde,2-ethyl-(9ci) is unique due to the specific positioning of the ethyl and formyl groups on the thiophene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
156386-50-4 |
|---|---|
Fórmula molecular |
C7H8OS |
Peso molecular |
140.2 g/mol |
Nombre IUPAC |
2-ethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-2-7-6(5-8)3-4-9-7/h3-5H,2H2,1H3 |
Clave InChI |
BZJVXWRAUTYFQJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CS1)C=O |
SMILES canónico |
CCC1=C(C=CS1)C=O |
Sinónimos |
3-Thiophenecarboxaldehyde, 2-ethyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














